molecular formula C8H14N2O2 B1476655 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one CAS No. 2097955-14-9

2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one

Cat. No.: B1476655
CAS No.: 2097955-14-9
M. Wt: 170.21 g/mol
InChI Key: BPOQLGAOYNQAJQ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-oxa-6-azabicyclo[311]heptan-6-yl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-(3-oxa-6-azabicyclo[31It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 2-Amino-1-(3-oxa-6-azabicyclo[31Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-1-(3-oxa-6-azabicyclo[31It is noted that this compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have comparable pharmacokinetic properties to morpholine, which is known to be well absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may exert similar effects, which include modulation of neurotransmitter activity and potential impacts on cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-oxa-6-azabicyclo[2.2.1]heptan-6-yl)ethan-1-one: This compound has a similar bicyclic structure but differs in the length of the carbon chain.

    2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one: Another similar compound with slight variations in the functional groups attached to the bicyclic structure.

Uniqueness

What sets 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one apart is its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(9)8(11)10-6-2-7(10)4-12-3-6/h5-7H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOQLGAOYNQAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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